![molecular formula C12H12N2O2 B2945803 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-43-6](/img/structure/B2945803.png)
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that belongs to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their chemical stability, fluorescence, and high performance as pigments. They have been widely used in various applications, including organic electronics, due to their excellent electronic properties and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of N-phenylmaleimide with benzyl-bis-trimethylsilanylmethylamine. This reaction is carried out in the presence of silver fluoride in acetonitrile, yielding the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is facilitated by the stability and reactivity of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in organic electronics and materials science .
Scientific Research Applications
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance pigments and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets through its conjugated π-system. This interaction facilitates electron transfer processes, making it an effective component in organic electronic devices. The compound’s fluorescence is attributed to its ability to absorb and emit light at specific wavelengths, which is useful in various optical applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Diketopyrrolopyrrole (DPP) derivatives: Known for their use in organic electronics and pigments.
Uniqueness
2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of chemical stability, fluorescence, and electronic properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMTZRUVAWSTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)
![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)
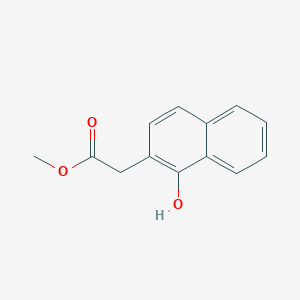
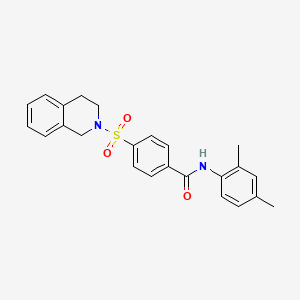
![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)
![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide](/img/structure/B2945730.png)
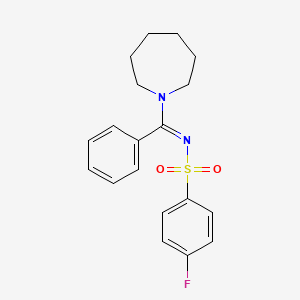
![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)
![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2945735.png)
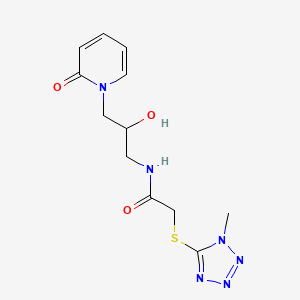
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)
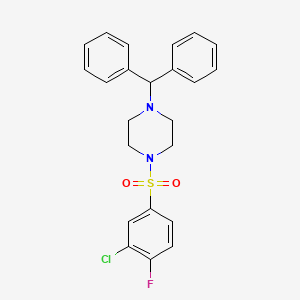
![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2945742.png)
